molecular formula C6H5N3O B11924343 1H-Pyrrolo[3,4-D]pyrimidin-4-OL CAS No. 39455-98-6

1H-Pyrrolo[3,4-D]pyrimidin-4-OL

Cat. No.: B11924343
CAS No.: 39455-98-6
M. Wt: 135.12 g/mol
InChI Key: GLRGAVWMNSQVDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,4-D]pyrimidin-4-OL is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL can be synthesized through various methods. One common approach involves the ultrasonic-assisted synthesis, which utilizes Huisgen 1,3-dipolar cycloaddition reaction. This method involves the reaction of pyrazolo[3,4-D]pyrimidine with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The reaction conditions typically include the use of copper(I) catalysts and organic solvents under controlled temperature and pressure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,4-D]pyrimidin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1H-Pyrrolo[3,4-D]pyrimidin-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,4-D]pyrimidin-4-OL involves its interaction with molecular targets such as CDK2. The compound inhibits CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins involved in cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Properties

CAS No.

39455-98-6

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,6-dihydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-4-1-7-2-5(4)8-3-9-6/h1-3,7H,(H,8,9,10)

InChI Key

GLRGAVWMNSQVDE-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN1)N=CNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.